molecular formula C14H15NO3 B11798403 4-((4-Formylphenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile

4-((4-Formylphenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile

Cat. No.: B11798403
M. Wt: 245.27 g/mol
InChI Key: CGWJLHAPXFXNRB-UHFFFAOYSA-N
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Description

4-((4-Formylphenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile is an organic compound with the molecular formula C14H15NO3 and a molecular weight of 245.27 g/mol . This compound features a tetrahydropyran ring, a formyl group, and a carbonitrile group, making it a versatile molecule in organic synthesis and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Formylphenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile typically involves the reaction of 4-formylphenol with tetrahydro-2H-pyran-4-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-((4-Formylphenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The formyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, H2 with a catalyst (e.g., palladium on carbon).

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: 4-((4-Carboxyphenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile.

    Reduction: 4-((4-Aminophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-((4-Formylphenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The carbonitrile group can also interact with biological molecules, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4-Formylphenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile is unique due to the presence of the formyl group, which imparts specific reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

4-[(4-formylphenoxy)methyl]oxane-4-carbonitrile

InChI

InChI=1S/C14H15NO3/c15-10-14(5-7-17-8-6-14)11-18-13-3-1-12(9-16)2-4-13/h1-4,9H,5-8,11H2

InChI Key

CGWJLHAPXFXNRB-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(COC2=CC=C(C=C2)C=O)C#N

Origin of Product

United States

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